molecular formula C15H13N3O3 B12790525 N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-62-7

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12790525
CAS No.: 133626-62-7
M. Wt: 283.28 g/mol
InChI Key: LAUVNIKSFKNPAZ-UHFFFAOYSA-N
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Description

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction.

    Benzodiazepine Ring Formation: The next step involves the fusion of the pyrido ring with a benzodiazepine ring, often through a condensation reaction.

    Functional Group Addition: The final steps involve the addition of the carboxymethyl and methyl groups through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
  • 8,9-dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one
  • 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Uniqueness

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific functional groups and the combination of the pyrido and benzodiazepine rings

Properties

CAS No.

133626-62-7

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-(6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-11-yl)acetic acid

InChI

InChI=1S/C15H13N3O3/c1-17-11-6-2-3-7-12(11)18(9-13(19)20)14-10(15(17)21)5-4-8-16-14/h2-8H,9H2,1H3,(H,19,20)

InChI Key

LAUVNIKSFKNPAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)CC(=O)O

Origin of Product

United States

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